molecular formula C19H48O3Si4 B12514962 3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 798561-93-0

3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane

Cat. No.: B12514962
CAS No.: 798561-93-0
M. Wt: 436.9 g/mol
InChI Key: UDYNECNUHSDYBJ-UHFFFAOYSA-N
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Description

3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is an organosilicon compound. It is characterized by its unique structure, which includes a decyl group, hexamethyl groups, and a trimethylsilyloxy group attached to a trisiloxane backbone. This compound is known for its applications in various fields due to its chemical stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane typically involves the reaction of decyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts and are carried out at elevated temperatures.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted siloxanes depending on the substituent used.

Scientific Research Applications

3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
  • 3-(1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl)propyl acrylate
  • Methyltris(trimethylsiloxy)silane

Uniqueness

Compared to similar compounds, 3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is unique due to the presence of the decyl group, which imparts distinct hydrophobic properties and enhances its compatibility with organic solvents. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial.

Properties

CAS No.

798561-93-0

Molecular Formula

C19H48O3Si4

Molecular Weight

436.9 g/mol

IUPAC Name

decyl-tris(trimethylsilyloxy)silane

InChI

InChI=1S/C19H48O3Si4/c1-11-12-13-14-15-16-17-18-19-26(20-23(2,3)4,21-24(5,6)7)22-25(8,9)10/h11-19H2,1-10H3

InChI Key

UDYNECNUHSDYBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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